2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine

Food Chemistry Analytical Chemistry Toxicology

1,5,6‑TMIP is the definitive reference standard for heterocyclic amine analysis, distinguished by its unique free‑to‑protein‑bound ratio (1:2.1) that mandates specific extraction protocols. With a 600‑fold potency range among TMIP isomers, only precisely annotated 1,5,6‑TMIP guarantees reproducible mutagenicity data, biomarker validation, and QSAR model accuracy. Ensure analytical integrity in food safety surveillance with the correct isomer.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 161091-55-0
Cat. No. B014756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
CAS161091-55-0
Synonyms1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine;  TMIP
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1C)N=C(N2C)N
InChIInChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12)
InChIKeyGWMHBZDOVFZVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 161091-55-0): A Reference Heterocyclic Aromatic Amine for Food Mutagen Research


2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (commonly abbreviated as 1,5,6-TMIP or TMIP) is a heterocyclic aromatic amine (HAA) belonging to the aminoimidazoazaarene class [1]. It is formed endogenously during high-temperature cooking of protein-rich muscle meats, such as beef and chicken, via Maillard-type reactions involving creatine, amino acids, and sugars [2]. As a structural congener of the well-studied food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 1,5,6-TMIP serves as a critical reference standard and analytical model for understanding the formation, occurrence, and biological impact of HAAs in the human diet [3].

2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine Procurement: Why Isomer-Specific Identity is Non-Negotiable


Within the family of amino-trimethylimidazopyridine (TMIP) isomers, minute structural variations yield dramatic differences in biological potency. The 12 possible TMIP positional isomers exhibit a staggering 600-fold range in Ames mutagenicity, driven by factors such as ring-fusion geometry (b-face vs. c-face) and N-methyl placement [1]. Consequently, the use of a structurally similar but non-identical TMIP isomer—or even a generic description lacking precise positional annotation—would introduce uncontrolled variability into any analytical, toxicological, or mechanistic study. Furthermore, 1,5,6-TMIP exhibits a distinct distribution profile in cooked meats compared to other major HAAs like PhIP and MeIQx, exhibiting a preferential partitioning into the protein-bound fraction rather than the free fraction [2]. This unique behavior underscores that in-class compounds cannot be interchanged without compromising the validity and reproducibility of quantitative exposure assessments or biomarker discovery.

2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine: Verifiable Quantitative Differentiation vs. Analogs


Differential Formation in Cooked Meat: Free vs. Protein-Bound State Compared to PhIP and DMIP

In roast beef patties cooked at 250°C, 1,5,6-TMIP was detected at 1.70 ± 0.08 ng/g in the free state. This concentration is 8.4-fold lower than the predominant food mutagen PhIP (14.34 ± 0.36 ng/g) but 1.7-fold higher than its close structural analog DMIP (2-amino-1,6-dimethylimidazo[4,5-b]pyridine; 1.02 ± 0.07 ng/g) [1]. Crucially, 1,5,6-TMIP exhibits a distinct protein-binding affinity: its protein-bound concentration (3.62 ± 0.49 ng/g) is 2.1-fold higher than its free concentration. This contrasts sharply with PhIP, which is primarily found in the free state (protein-bound: 1.70 ± 0.13 ng/g), and DMIP, which also shows a higher protein-bound level (2.33 ± 0.25 ng/g) but with a lower free-to-bound ratio than 1,5,6-TMIP [1].

Food Chemistry Analytical Chemistry Toxicology

Comparative Mutagenic Potency: A 600-Fold Range Among TMIP Isomers

A systematic study of 11 synthesized 2-amino-trimethylimidazopyridine (TMIP) isomers in the Ames/Salmonella test (strain TA98) revealed an extraordinary 600-fold range in mutagenic potency, driven by structural features such as ring fusion geometry (b-face vs. c-face) and N-methyl substitution position [1]. While the specific revertants/µg value for 1,5,6-TMIP is part of this distribution, the study establishes that potency is not uniform across the isomer class. A structurally distinct isomer (1-methyl-imidazo[4,5-b][1,7]naphthyridin-2-amine) demonstrated specific activities of approximately 200 revertants/µg in strain YG1024 and 30 revertants/µg in TA98 [2], while the unsynthesized 12th TMIP isomer is predicted to have a low potency of 0.77–0.84 revertants/µg [3].

Genetic Toxicology QSAR Food Safety

Occurrence in Cooked Meat: 1,5,6-TMIP is a Minor but Consistent HAA Component

In fried beef patties, 1,5,6-TMIP is consistently detected among eight target HAAs, though at lower concentrations than the dominant mutagens PhIP and MeIQx [1]. While PhIP and MeIQx dominate the total HAA mass (e.g., PhIP at 14.34 ng/g and MeIQx at 9.94 ng/g in roast beef [2]), 1,5,6-TMIP is present at 1.70 ng/g. This places 1,5,6-TMIP in the 'minor but quantifiable' category, making it a valuable marker for studying the influence of cooking parameters (temperature, time, fat content) on HAA profiles without being overshadowed by the high-abundance mutagens.

Food Analysis Exposure Assessment HPLC-MS

Structural Determinants of Mutagenicity: b-Face Ring Fusion and N3-Methyl Group

QSAR modeling of the TMIP isomer series identified five principal determinants of high mutagenic potency: (1) a small dipole moment, (2) the combination of b-face ring fusion and an N3-methyl group, (3) a lower calculated energy of the π electron system, (4) a smaller HOMO-LUMO gap (Pearson 'softness'), and (5) a more stable nitrenium ion [1]. 1,5,6-TMIP possesses a specific combination of these features (b-face ring fusion, N1-methyl group) that places it within a defined potency tier. The 600-fold potency range is directly attributable to the presence or absence of these structural motifs, with b-face/N3-methyl isomers being significantly more potent than c-face or N1-methyl counterparts.

Computational Chemistry QSAR Mechanistic Toxicology

Analytical Standard Purity and Availability: A Prerequisite for Reproducible Quantification

Commercial availability of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 161091-55-0) with documented purity (typically ≥95% to 97%) from specialty chemical suppliers enables its use as a certified reference material for LC-MS/MS method development and validation . In contrast, many other TMIP isomers are not commercially available or are only accessible through custom synthesis, which introduces significant lead time, cost, and batch-to-batch variability. The compound's defined molecular weight (176.22 g/mol), formula (C9H12N4), and diagnostic fragmentation pattern in mass spectrometry facilitate unambiguous identification in complex food matrices .

Analytical Chemistry Reference Materials Method Validation

2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine: Evidence-Based Application Scenarios for Scientific and Industrial Use


Dietary Exposure Assessment and Food Safety Monitoring

Quantitative analysis of 1,5,6-TMIP in cooked meat products and processed foods using validated UPLC-MS/MS methods enables accurate estimation of human dietary exposure to this specific HAA. Its distinct free-to-protein-bound ratio (1:2.1) necessitates specific extraction protocols (e.g., acid hydrolysis followed by solid-phase extraction) that differ from those optimized for PhIP [1]. Regulatory and academic laboratories use 1,5,6-TMIP as a reference standard to calibrate instruments and validate analytical methods for HAA profiling in food surveillance programs.

Mechanistic Studies of HAA Formation and Mitigation

1,5,6-TMIP serves as a model compound to investigate how cooking parameters (temperature, time, fat content, presence of antioxidants) influence the formation of minor HAAs [2]. Its intermediate abundance (1.70 ng/g) makes it a sensitive marker for detecting subtle changes in HAA profiles that might be masked by high-abundance mutagens like PhIP. Researchers can use 1,5,6-TMIP to screen natural or synthetic additives for their ability to inhibit HAA formation, providing quantitative data on mitigation efficacy.

QSAR and Computational Toxicology Model Development

The 600-fold potency range among TMIP isomers, coupled with the well-defined structure-activity relationships (b-face ring fusion, N-methyl position, dipole moment), makes 1,5,6-TMIP a valuable data point for training and validating QSAR models that predict the mutagenic potential of novel heterocyclic amines [3]. Computational chemists and toxicologists can use the experimental Ames data for 1,5,6-TMIP to refine algorithms that estimate DNA adduct formation and carcinogenic risk from chemical structure alone.

Biomarker Discovery and Human Biomonitoring

As a known food-derived mutagen, 1,5,6-TMIP and its metabolites are potential urinary or blood biomarkers of dietary HAA exposure. Analytical chemists use the pure compound to develop and validate sensitive LC-MS/MS methods for detecting these biomarkers in human biofluids, which can then be correlated with epidemiological data on cancer risk. The compound's specific mass spectrometric fragmentation pattern (m/z 176 → characteristic product ions) enables its differentiation from isobaric interferences in complex biological matrices [4].

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